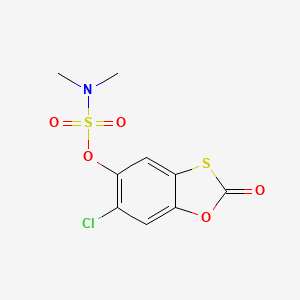![molecular formula C16H20N2O3 B6124952 3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6124952.png)
3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide, also known as JNJ-1661010, is a synthetic compound that belongs to the class of isoxazole carboxamides. It has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission, which is important for the proper functioning of the central nervous system. By enhancing the activity of mGluR2, 3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide can reduce the release of glutamate, which is associated with various neurological disorders.
Biochemical and Physiological Effects:
3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has been shown to have anxiolytic and antidepressant effects in preclinical models. It has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and drug addiction. In addition, 3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide in lab experiments is its high selectivity for mGluR2. This allows researchers to study the specific effects of mGluR2 modulation without affecting other receptors. However, one limitation of using 3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research involving 3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide. One area of interest is the potential use of 3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide in the treatment of anxiety and depression in humans. Another area of interest is the investigation of 3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide as a potential treatment for neuropathic pain, Alzheimer's disease, and drug addiction. Additionally, further research is needed to fully understand the mechanism of action of 3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide and its effects on the HPA axis.
Synthesemethoden
3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide is a synthetic compound that can be prepared by a multi-step process involving several chemical reactions. The synthesis method involves the reaction of 3-methoxyphenylacetic acid with ethyl chloroformate to form ethyl 3-methoxyphenylacetate. This intermediate is then reacted with methyl isoxazole-4-carboxylate in the presence of sodium hydride to form 3-ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester. Finally, this compound is reacted with N-(3-bromophenethyl)amine in the presence of triethylamine to yield 3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide.
Wissenschaftliche Forschungsanwendungen
3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in preclinical models. It has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and drug addiction.
Eigenschaften
IUPAC Name |
3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-14-15(11(3)21-18-14)16(19)17-10(2)12-7-6-8-13(9-12)20-4/h6-10H,5H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYQHXNOIWTKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S*,4S*)-2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6124879.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)
![ethyl 3,5-dimethyl-4-{[3-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6124894.png)
![9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6124895.png)

![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6124906.png)

![3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol](/img/structure/B6124921.png)
![2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6124935.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6124941.png)


![7-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B6124961.png)